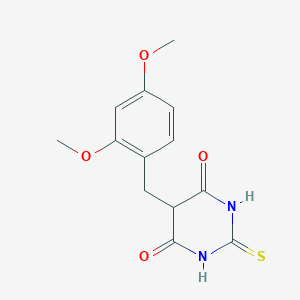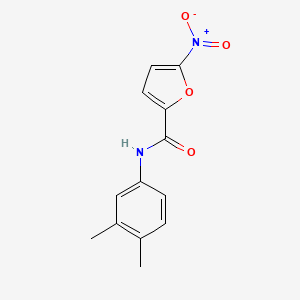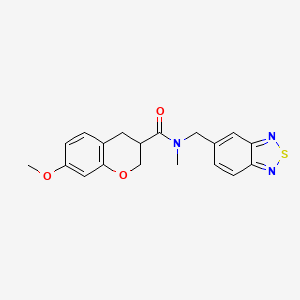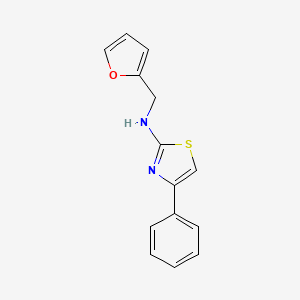![molecular formula C16H16ClNO2 B5647161 4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether](/img/structure/B5647161.png)
4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a chloro substituent at the 6th position of the benzoxazine ring and an ethyl ether group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and chloroacetyl chloride, under controlled conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Ethyl Ether Group: The final step involves the etherification of the phenyl ring with ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Scientific Research Applications
4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The chloro substituent and the benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2H-1,4-benzoxazin-3(4H)-one: A related compound with a similar benzoxazine structure but different substituents.
4-benzyl-6-chloro-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with a benzyl group instead of an ethyl ether group.
Uniqueness
4-[6-chloro-2H-1,3-benzoxazin-3(4H)-yl]phenyl ethyl ether is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-3-(4-ethoxyphenyl)-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-19-15-6-4-14(5-7-15)18-10-12-9-13(17)3-8-16(12)20-11-18/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBNIINGXVCSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5647081.png)
![5-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]tetrazole](/img/structure/B5647094.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647108.png)
![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one](/img/structure/B5647109.png)
![7-(1-phenyl-1H-tetrazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5647122.png)
![[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)
![5-[(4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5647131.png)



![{[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]AMINO}UREA](/img/structure/B5647163.png)
![9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647184.png)
![2-(dimethylamino)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5647191.png)

